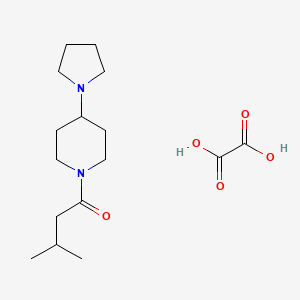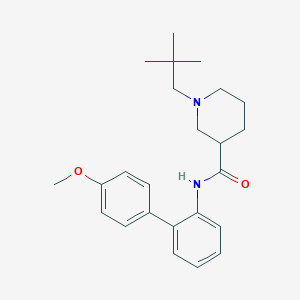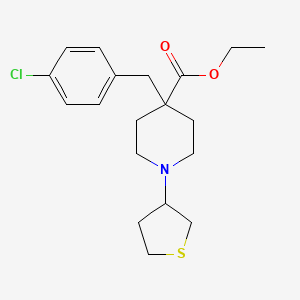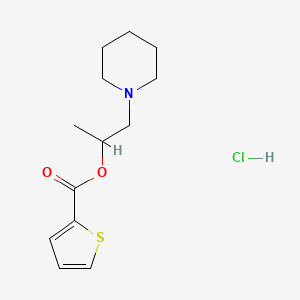
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate
Descripción general
Descripción
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as MPHP, is a psychoactive drug belonging to the class of cathinones. It is a designer drug that has been used recreationally and has gained popularity in recent years. The chemical structure of MPHP is similar to other cathinones such as MDPV and alpha-PVP, which are known for their stimulant properties. MPHP is a potent stimulant that affects the central nervous system and has been associated with adverse effects such as addiction, psychosis, and death.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate involves its interaction with the dopamine transporter and other monoamine transporters in the brain. This compound binds to these transporters and inhibits their reuptake, leading to an increase in the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in a potent stimulant effect and can lead to addiction and other adverse effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other cathinones such as MDPV and alpha-PVP. This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and a sense of well-being. However, these effects are often short-lived and can be followed by adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the neurochemical mechanisms underlying addiction and other psychiatric disorders. However, due to its psychoactive properties, this compound is illegal in many countries, making it difficult to obtain for research purposes. Additionally, the use of this compound in lab experiments can be ethically questionable due to its potential for abuse and adverse effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of research could focus on the development of new drugs that target the dopamine transporter and other monoamine transporters in the brain. These drugs could be used to treat addiction, depression, and other psychiatric disorders. Another area of research could focus on the development of new analytical techniques for the detection of this compound and other designer drugs in biological samples. This could help to improve drug testing and reduce the use of these drugs for recreational purposes. Finally, more research is needed to determine the long-term effects of this compound on the brain and other organs. This could help to inform public health policies and reduce the harm associated with the use of this compound and other designer drugs.
Aplicaciones Científicas De Investigación
1-(3-methylbutanoyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to have an affinity for the dopamine transporter and can inhibit its reuptake. These properties make this compound a useful tool for studying the neurochemical mechanisms underlying addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
3-methyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.C2H2O4/c1-12(2)11-14(17)16-9-5-13(6-10-16)15-7-3-4-8-15;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXKCIURFOGFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3969004.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3969019.png)
![methyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3969021.png)
![1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969027.png)
![2-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3969034.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]-beta-alanine](/img/structure/B3969042.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)



![3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide](/img/structure/B3969084.png)
![4-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969095.png)
![1-(3-methoxyphenyl)-3-[(4,6,7-trimethyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3969102.png)